3,5-Dichloroisoquinoline-4-carbonitrile
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Overview
Description
3,5-Dichloroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H4Cl2N2 and a molecular weight of 223.06 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes two chlorine atoms and a nitrile group attached to an isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3,5-dichloroisoquinoline with cyanogen bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for 3,5-Dichloroisoquinoline-4-carbonitrile are not widely documented, the general approach involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiols, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
3,5-Dichloroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloroisoquinoline-4-carbonitrile is primarily related to its ability to interact with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroisoquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Chloroisoquinoline: Contains only one chlorine atom, resulting in different reactivity and applications.
3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile: Contains amino groups, leading to different biological activities and applications.
Uniqueness
3,5-Dichloroisoquinoline-4-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H4Cl2N2 |
---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
3,5-dichloroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-1-2-6-5-14-10(12)7(4-13)9(6)8/h1-3,5H |
InChI Key |
QWTYOQIOHIQGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C(=C1)Cl)C#N)Cl |
Origin of Product |
United States |
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